molecular formula C21H21NO4 B14091585 7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Katalognummer: B14091585
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: XHNRWXSEDSVREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as hydroxy, methoxy, and pyrrolidinylmethyl, contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Phenol derivatives, methoxybenzaldehyde, and pyrrolidine.

    Key Reactions:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.

    Industry: Potential use in the development of pharmaceuticals, agrochemicals, or materials science.

Wirkmechanismus

The mechanism of action of “7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Flavonoids: Natural compounds with similar chromen-4-one structures.

    Coumarins: Compounds with a benzopyrone core structure.

    Isoflavones: Compounds with a similar phenylchromen-4-one structure.

Uniqueness

“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C21H21NO4

Molekulargewicht

351.4 g/mol

IUPAC-Name

7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C21H21NO4/c1-25-19-7-3-2-6-14(19)17-13-26-21-15(20(17)24)8-9-18(23)16(21)12-22-10-4-5-11-22/h2-3,6-9,13,23H,4-5,10-12H2,1H3

InChI-Schlüssel

XHNRWXSEDSVREU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.